molecular formula C8H13N3O B1489500 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile CAS No. 1383714-88-2

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile

Cat. No. B1489500
CAS RN: 1383714-88-2
M. Wt: 167.21 g/mol
InChI Key: QQPQSBYEMHABIV-UHFFFAOYSA-N
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Description

“3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile” is a chemical compound. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, the synthesis of linagliptin, a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride .

Scientific Research Applications

Pharmaceutical Applications

Piperidines, which “3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively, and there have been significant scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Herbicidal Activity

Picolinic acid and picolinate compounds, which are structurally related to “3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile”, are a remarkable class of synthetic auxin herbicides . The design and synthesis of these compounds for the discovery of potent herbicidal activity have been studied .

Treatment of Type 2 Diabetes

A new chemical class of potent DPP-4 inhibitors structurally derived from the xanthine scaffold for the treatment of type 2 diabetes has been discovered and evaluated . “3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile” could potentially be a part of this new class of drugs.

Biological Activity

Piperidine derivatives have been studied for their biological activity . This includes their potential use in the treatment of various diseases and conditions.

Pharmacological Activity

The pharmacological activity of piperidine derivatives has been extensively researched . This includes studying their effects on the human body and their potential use in medicine.

properties

IUPAC Name

3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPQSBYEMHABIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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